molecular formula C11H12FN B3048765 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1810070-22-4

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B3048765
CAS No.: 1810070-22-4
M. Wt: 177.22
InChI Key: WYCLUMAGTSFHTK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound that features a bicyclo[1.1.1]pentane core with a 4-fluorophenyl group attached to the third carbon and an amine group attached to the first carbon.

Scientific Research Applications

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Future Directions

The future of BCP derivatives like 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine lies in further exploration of their potential in drug discovery and development . There is a need for more research into the functionalization of the bridge positions of BCP derivatives , as well as a deeper understanding of their physico-chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be achieved through various synthetic routes. One common method involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. This process typically employs radical initiators and fluorine sources under controlled conditions to introduce the fluorine atom .

Another approach involves the homolytic aromatic alkylation of benzene derivatives, where the bicyclo[1.1.1]pentane core is introduced via metal-free reactions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized synthetic protocols. This often includes the use of specialized equipment and reagents to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The bicyclo[1.1.1]pentane core provides a rigid framework, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCLUMAGTSFHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235217
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-22-4
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 2
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 3
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 4
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3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 5
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 6
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine

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